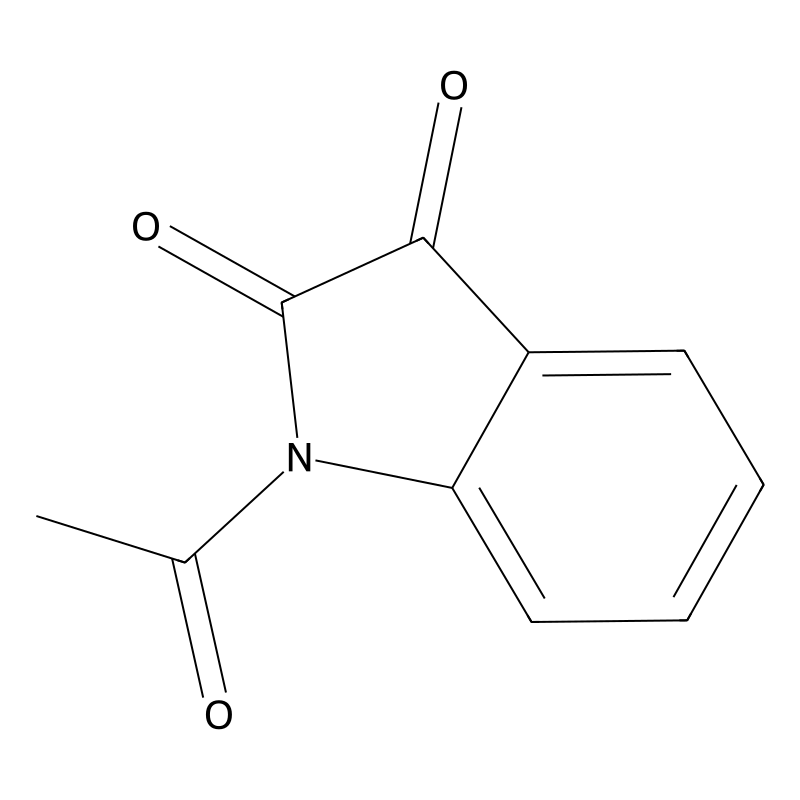1-Acetylisatin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Properties and Availability
Potential Biological Activities
Research suggests that 1-acetylisatin may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some areas of exploration:
- Antimicrobial activity: Studies indicate that 1-acetylisatin exhibits antibacterial and antifungal properties against various pathogens [, ]. However, more research is required to determine its efficacy and potential mechanisms of action.
- Antioxidant activity: 1-Acetylisatin has been shown to possess antioxidant properties, potentially offering protection against oxidative stress and related diseases []. However, further studies are needed to understand its specific effects and potential therapeutic applications.
- Enzyme inhibition: Research suggests that 1-acetylisatin may act as an inhibitor for certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission []. This finding warrants further investigation to understand its potential implications for neurological disorders.
Research Challenges and Future Directions
Despite the initial findings suggesting potential biological activities, 1-acetylisatin research is still in its early stages. Further studies are needed to:
- Investigate the mechanisms of action: Understanding how 1-acetylisatin exerts its potential biological effects is crucial for evaluating its therapeutic potential and developing targeted applications.
- Evaluate in vivo efficacy: Most existing research has been conducted in vitro (in laboratory settings). Studies using animal models are necessary to assess the effectiveness and safety of 1-acetylisatin in living organisms.
- Address potential toxicity: Comprehensive toxicity studies are essential to determine the safety profile of 1-acetylisatin before considering it for any potential therapeutic applications.
1-Acetylisatin is an organic compound characterized by the molecular formula . It is an N-acetyl derivative of isatin, which itself is a well-known compound in the field of organic chemistry. Structurally, 1-acetylisatin consists of an indole ring fused with a diketone functionality, making it a member of the larger group of indole derivatives. The compound features a carbonyl group attached to the nitrogen atom of the isatin structure, enhancing its reactivity and biological activity compared to isatin alone .
- Photoinduced Reactions: 1-Acetylisatin can undergo photoinduced reactions with phenylacetylenes, leading to the formation of 3-methylene-2-indolones. These reactions typically yield products in high efficiency (80-90% yields) and are significant for synthetic applications .
- Paterno–Büchi Reaction: This compound can also participate in [2+2] cycloadditions with enol ethers under ultraviolet light, showcasing its ability to form new carbon-carbon bonds through photochemical processes .
- Hydrogen Atom Abstraction: The triplet state of 1-acetylisatin can abstract hydrogen atoms from various aldehydes, demonstrating its potential as a reactive intermediate in organic synthesis .
1-Acetylisatin exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have indicated that 1-acetylisatin and its derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.
- Anticancer Activity: Research suggests that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition: It has been observed that 1-acetylisatin can act as an inhibitor for specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.
Several methods exist for synthesizing 1-acetylisatin:
- Direct Acetylation of Isatin: The most straightforward method involves the acetylation of isatin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method yields 1-acetylisatin efficiently under mild conditions.
- Reactions with Amines: Another synthetic route involves reacting isatin with primary alkylamines to form N-alkylisatins, which can then be acetylated to produce 1-acetylisatin .
1-Acetylisatin has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infections and cancer.
- Synthetic Chemistry: As a versatile intermediate, it is used in various organic synthesis pathways to create more complex molecules.
- Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.
Interaction studies involving 1-acetylisatin often focus on its reactivity with biological molecules and other chemical species:
- Protein Interactions: Investigations into how 1-acetylisatin interacts with proteins could provide insights into its mechanism of action as an enzyme inhibitor or antimicrobial agent.
- Drug Compatibility: Studies assessing how this compound interacts with existing pharmaceuticals can help determine its viability as a co-treatment option or as part of combination therapies.
Several compounds share structural similarities with 1-acetylisatin. Here are some noteworthy comparisons:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Isatin | Parent compound; lacks acetyl group | Serves as a precursor for various derivatives |
| N-Methylisatin | Methylated derivative of isatin | Exhibits different biological activities |
| Benzoylisatin | Contains a benzoyl group instead of an acetyl | Shows distinct reactivity patterns |
| 5-Fluoroisatin | Halogenated derivative | Enhanced activity against certain pathogens |
Each of these compounds possesses unique properties and reactivities that distinguish them from 1-acetylisatin while maintaining some functional similarities due to their shared structural elements.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant








